molecular formula C16H16N2O3 B5182230 N-(2-hydroxy-2-phenylethyl)-N'-phenylethanediamide

N-(2-hydroxy-2-phenylethyl)-N'-phenylethanediamide

Cat. No.: B5182230
M. Wt: 284.31 g/mol
InChI Key: WFJMVNINHWUHKT-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-phenylethyl)-N’-phenylethanediamide is an organic compound characterized by the presence of a hydroxy group, a phenyl group, and an ethanediamide structure

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-phenylethyl)-N’-phenylethanediamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The nitro group in related compounds can be reduced to an amine.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine hydrate for reduction, phosphorus oxychloride for cyclization, and various oxidizing agents for oxidation reactions .

Major Products

The major products formed from these reactions include ketones, amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(2-hydroxy-2-phenylethyl)-N’-phenylethanediamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-phenylethyl)-N’-phenylethanediamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is known to affect various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-hydroxy-2-phenylethyl)-N’-phenylethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(2-hydroxy-2-phenylethyl)-N'-phenyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c19-14(12-7-3-1-4-8-12)11-17-15(20)16(21)18-13-9-5-2-6-10-13/h1-10,14,19H,11H2,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFJMVNINHWUHKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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